[2-(Benzylsulfanyl)ethenyl]benzene
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Overview
Description
[2-(Benzylsulfanyl)ethenyl]benzene is an organic compound with the molecular formula C15H14S It is characterized by the presence of a benzylsulfanyl group attached to an ethenylbenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzylsulfanyl)ethenyl]benzene typically involves the reaction of benzyl mercaptan with styrene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the benzyl mercaptan on the styrene. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The reaction mixture is continuously monitored and adjusted to ensure the highest purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzylsulfanyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: The benzylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted benzylsulfanyl derivatives.
Scientific Research Applications
[2-(Benzylsulfanyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Benzylsulfanyl)ethenyl]benzene involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, altering their activity. The ethenyl group can undergo further chemical modifications, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [2-(Benzylsulfanyl)ethyl]benzene
- [2-(Benzylsulfanyl)vinyl]benzene
- [2-(Benzylthio)vinyl]benzene
Uniqueness
[2-(Benzylsulfanyl)ethenyl]benzene is unique due to the presence of both a benzylsulfanyl group and an ethenyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds .
Properties
CAS No. |
88596-26-3 |
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Molecular Formula |
C15H14S |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
2-benzylsulfanylethenylbenzene |
InChI |
InChI=1S/C15H14S/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-12H,13H2 |
InChI Key |
WZDKIPVHBCBPCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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